Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide

Description

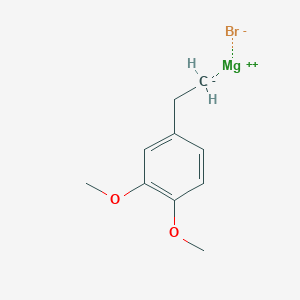

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is an organomagnesium compound, likely structured as a Grignard reagent with the formula (4-ethyl-1,2-dimethoxyphenyl)MgBr. It is synthesized via the reaction of 4-bromo-1,2-dimethoxybenzene with magnesium metal in anhydrous tetrahydrofuran (THF) . This compound belongs to the class of aryl magnesium bromides, characterized by a benzene ring substituted with methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups, which influence its electronic and steric properties.

The ethyl and methoxy substituents at positions 4 and 1,2, respectively, confer unique reactivity. This compound is of interest in organic synthesis for forming carbon-carbon bonds and synthesizing complex aromatic derivatives.

Properties

IUPAC Name |

magnesium;4-ethyl-1,2-dimethoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-4-8-5-6-9(11-2)10(7-8)12-3;;/h5-7H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIBHXAAPKMWOR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[CH2-])OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide typically involves the reaction of 4-ethyl-1,2-dimethoxybenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction can be represented as follows:

4-ethyl-1,2-dimethoxybenzene+Mg+Br2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.

Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.

Substitution Reactions: Reagents such as alkyl halides and aryl halides are used. The reaction conditions vary depending on the nature of the substrate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic Addition: The major products are secondary and tertiary alcohols.

Substitution Reactions: The products are substituted benzene derivatives.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide has several applications in scientific research:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials such as polymers and nanomaterials.

Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Sensitivity : The R-configuration of 4-ethyl-1,2-dimethoxybenzene is critical for binding FKBP12 in molecular glues; the S-configuration abolishes affinity . This specificity highlights the importance of substituent geometry in biological and synthetic contexts.

Antifungal Mechanism : The free ligand inhibits C. gloeosporioides by damaging cell walls and suppressing spore germination, with transcriptome data linking this to energy metabolism disruption .

Aroma Contribution: In Pu-erh tea, 4-ethyl-1,2-dimethoxybenzene contributes to "aged" and "musty" notes, with recovery rates up to 81.66% in salting-out distillation .

Data Tables

Table 1: Comparison of Grignard Reagents

| Compound | Substituents | Reactivity | Key Applications |

|---|---|---|---|

| This compound | 4-ethyl, 1,2-methoxy | Moderate | Synthesis of ethyl-substituted aromatics |

| 3,4-Dimethoxyphenylmagnesium Bromide | 3,4-methoxy | High | Lignan synthesis |

| Phenylmagnesium Bromide | None | Very high | General organic synthesis |

Table 2: Physicochemical Properties of Related Magnesium Salts

| Compound | Conductivity (S/cm) | Activation Energy (Ea) | Solvent |

|---|---|---|---|

| MgBr₂/DMSO (0.4 M) | 10⁻² | 0.15 eV | DMSO |

| Mg(AlCl₂-EtBu)₂/THF | 10⁻³ | 0.20 eV | THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.